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Compound of Interest

1-(2,5-
Compound Name:
Dibromophenyl)sulfonylimidazole

Cat. No.: B369545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the
compound 1-(2,5-Dibromophenyl)sulfonylimidazole, identified as a potent inhibitor of Activin
receptor-like kinase 5 (ALK5). This document summarizes key quantitative data, outlines
relevant experimental methodologies, and visualizes the compound's mechanism of action
within its primary signaling pathway.

Core Compound Profile

Compound Name: 1-(2,5-Dibromophenyl)sulfonylimidazole (also referred to as compound
13b in key literature)[1][2]

Therapeutic Potential: Anticancer agent[1][2]

Mechanism of Action: Inhibition of ALKS5, a transforming growth factor-beta (TGF-p) type |
receptor, leading to the disruption of the TGF-/Smad signaling pathway.[1][2]

Quantitative Biological Data

The following table summarizes the key quantitative metrics for the biological activity of 1-(2,5-
Dibromophenyl)sulfonylimidazole.
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Parameter Value

Cell
Line/System

Description Reference

IC50 0.130 pM

ALK5 Kinase
Assay

The half-maximal
inhibitory

concentration

against the target

kinase, ALKS5.

This value is iz
comparable to

the positive

control, LY-

2157299.

No toxicity
Cytotoxicity observed up to

50 M

A549 (human

lung carcinoma)

Demonstrates a
favorable safety

profile in cancer

cells at

concentrations [1][2]
well above its

effective

inhibitory

concentration.

Effective

Cellular Activity o
Inhibition

A549 (human

lung carcinoma)

Successfully

inhibits TGF-B1-

induced Smad-

signaling and cell

motility, key [1][2]
processes in

cancer

progression and

metastasis.

Signaling Pathway and Mechanism of Action

1-(2,5-Dibromophenyl)sulfonylimidazole exerts its anticancer effects by targeting the TGF-f3

signaling pathway, a critical pathway in tumor progression. Specifically, it inhibits ALK5, the
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TGF-f3 type | receptor. This inhibition prevents the phosphorylation and activation of
downstream Smad proteins, thereby blocking the translocation of the Smad complex to the
nucleus and the subsequent transcription of genes involved in cell motility and proliferation.

uuuuuuu

Click to download full resolution via product page

Caption: TGF-B/ALKS5 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for the key experiments cited. These are based on
standard methodologies and the information available in the referenced literature.

ALKS5 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test
compound.
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Prepare Reagents:
- Recombinant ALK5 enzyme
- Kinase buffer
-ATP
- Substrate (e.g., casein)

Prepare serial dilutions of
1-(2,5-Dibromophenyl)sulfonylimidazole

Set up reaction in 96-well plate:
- ALK5 enzyme

- Test compound / Vehicle control
- Substrate

Initiate reaction by adding ATP

!

Incubate at 30°C for 60 minutes

Stop reaction

Detect phosphorylation
(e.g., using a phosphospecific antibody
and luminescence/fluorescence)

Analyze data and calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for an ALK5 Kinase Inhibition Assay.
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Cell Motility (Wound Healing) Assay

This protocol describes a common method to assess the effect of a compound on cancer cell
migration.
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Culture A549 cells to a
confluent monolayer in a multi-well plate

!

Create a 'scratch' or 'wound'
in the cell monolayer with a pipette tip

!

Wash with PBS to remove dislodged cells

Add media containing:
- TGF-B1 (to induce motility)
- Test compound / Vehicle control

Capture initial image of the wound (T=0)

Incubate cells for 24-48 hours

Capture final image of the wound

Measure the change in wound area
over time for each condition

Click to download full resolution via product page

Caption: Workflow for a Cell Motility (Wound Healing) Assay.
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Conclusion

1-(2,5-Dibromophenyl)sulfonylimidazole is a promising small molecule inhibitor of ALK5 with
potent in vitro activity. Its ability to inhibit the TGF-/Smad signaling pathway at low micromolar
concentrations, coupled with a lack of cytotoxicity at significantly higher concentrations, marks
it as a strong candidate for further preclinical development as an anticancer therapeutic. The
data presented in this guide underscore the compound's potential to inhibit key drivers of
cancer cell motility and proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b369545#biological-activity-of-1-2-5-dibromophenyl-
sulfonylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b369545?utm_src=pdf-body
https://www.benchchem.com/product/b369545?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/383566437_Synthesis_and_biological_evaluation_of_sulfonamide_derivatives_containing_imidazole_moiety_as_ALK5_inhibitors
https://pubmed.ncbi.nlm.nih.gov/39212874/
https://pubmed.ncbi.nlm.nih.gov/39212874/
https://www.benchchem.com/product/b369545#biological-activity-of-1-2-5-dibromophenyl-sulfonylimidazole
https://www.benchchem.com/product/b369545#biological-activity-of-1-2-5-dibromophenyl-sulfonylimidazole
https://www.benchchem.com/product/b369545#biological-activity-of-1-2-5-dibromophenyl-sulfonylimidazole
https://www.benchchem.com/product/b369545#biological-activity-of-1-2-5-dibromophenyl-sulfonylimidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b369545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b369545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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